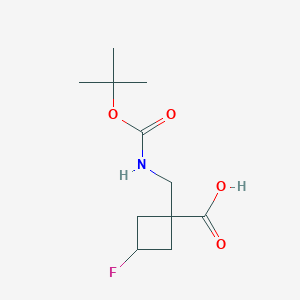
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid” include catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Aplicaciones Científicas De Investigación
1. One-Pot Amidation of N-Boc-Protected Amines
- Application Summary: This research describes a one-pot synthesis of amides from N-Boc-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates then react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes: Using this reaction protocol, a variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
2. Carbamylation of Nanofibrillated Cellulose (NFC)
- Application Summary: Carbamylation is a method in which isocyanic acid binds to the functional groups of cellulose to modify its surface . In this case, butyl 4-(Boc-aminomethyl) phenyl isothiocyanate was used to modify NFCs .
- Methods of Application: NFCs were treated with a solution of butyl 4-(Boc-aminomethyl) phenyl isothiocyanate . DMSO was used as the solvent .
- Results or Outcomes: The result of this process is a chemically modified nanocellulose with altered surface properties .
3. Polymers as Advanced Antibacterial and Antibiofilm Agents
- Application Summary: This research discusses the use of cationic polymers, which target bacterial membranes, as potential antibacterial and antibiofilm agents . These polymers have several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
- Methods of Application: The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers .
- Results or Outcomes: The review provides valuable information for the design and development of cationic polymers as antimicrobial and antibiofilm agents for translational applications .
4. Dual Protection of Amino Functions Involving Boc
- Application Summary: This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The review discusses the use of Boc-protection in peptide synthesis and other NH-compounds including various protected/acylated amines .
- Results or Outcomes: The review provides insights into the use of Boc as one of the most commonly used protective groups for amines .
5. Synthesis of Multifunctional Targets
- Application Summary: This research discusses the use of Boc-protection in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .
- Methods of Application: The review discusses the use of Boc-protection in the synthesis of multifunctional targets . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results or Outcomes: The review provides insights into the use of Boc as one of the most commonly used protective groups for amines . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
6. Antibacterial and Antibiofilm Agents
- Application Summary: This research discusses the use of cationic polymers, which target bacterial membranes, as potential antibacterial and antibiofilm agents . These polymers have several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
- Methods of Application: The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers .
- Results or Outcomes: The review provides valuable information for the design and development of cationic polymers as antimicrobial and antibiofilm agents for translational applications .
Safety And Hazards
Direcciones Futuras
The future directions in the study of compounds like “1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid” could involve the development of novel, efficient, and rapid synthetic methods under mild conditions . This would be particularly useful for the direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate .
Propiedades
IUPAC Name |
3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-11(8(14)15)4-7(12)5-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQFUNWJNKLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128123 | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid | |
CAS RN |
1363380-71-5 | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



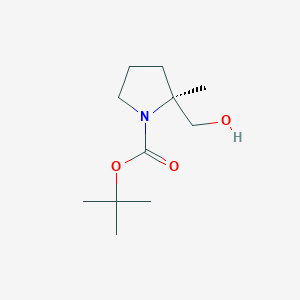
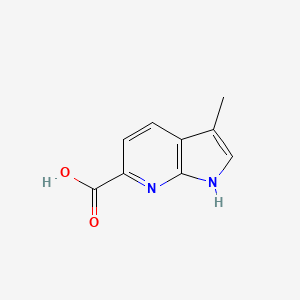
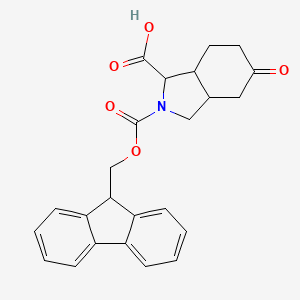
![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)
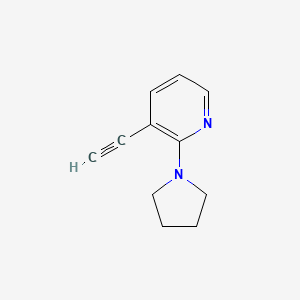
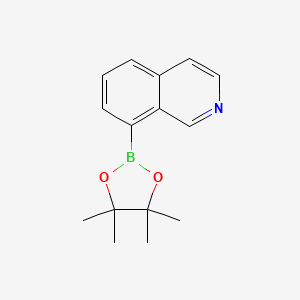
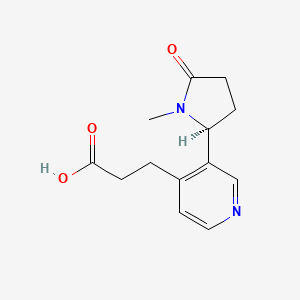
![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)
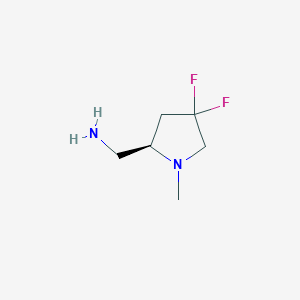
![N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1403455.png)
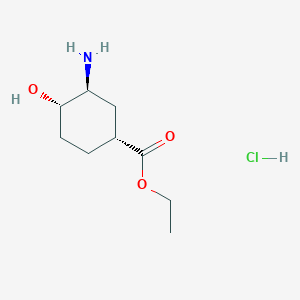
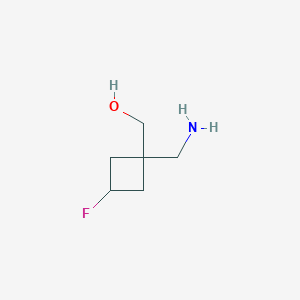
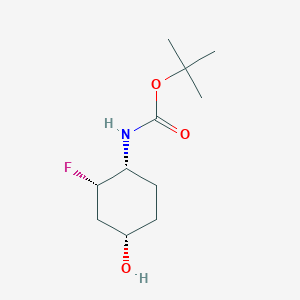
![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)